
Cortisol 21-Thiolacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cortisol 21-Thiolacetate typically involves the acetylation of cortisol at the 21st position. This process can be achieved through the reaction of cortisol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 21st position .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial transformation and enzymatic processes. These methods utilize microorganisms such as Corynebacterium simplex to facilitate the hydrolysis and subsequent acetylation of cortisol derivatives . This approach is advantageous due to its efficiency and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Cortisol 21-Thiolacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide to introduce various functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include ketone derivatives, alcohol derivatives, and substituted cortisol analogs. These products have diverse applications in medicinal chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Cortisol 21-Thiolacetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various corticosteroids and glucocorticoid analogs.
Biology: The compound is utilized in studies related to hormone regulation and stress response.
Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the production of corticosteroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Wirkmechanismus
Cortisol 21-Thiolacetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of target genes involved in inflammation, immune response, and metabolism . The compound’s mechanism of action involves both genomic and non-genomic pathways, leading to a wide range of physiological effects .
Vergleich Mit ähnlichen Verbindungen
Cortisol 21-Thiolacetate can be compared with other similar compounds, such as:
Cortisol (Hydrocortisone): The primary naturally occurring glucocorticoid in humans, used in various therapeutic applications.
Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory properties compared to cortisol.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action and higher anti-inflammatory activity than cortisol.
Uniqueness: this compound is unique due to its specific acetylation at the 21st position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications.
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
74755-63-8 |
|---|---|
Molekularformel |
C₂₃H₃₂O₅S |
Molekulargewicht |
420.56 |
Synonyme |
11β,17-Dihydroxy-21-mercaptoprogesterone 21-Acetate; 11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-Acetate; (11β)-21-(Acetylthio)-11,17-dihydroxypregn-4-ene-3,20-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


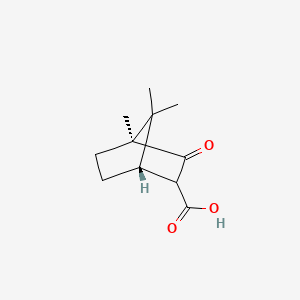
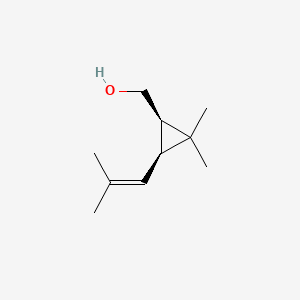
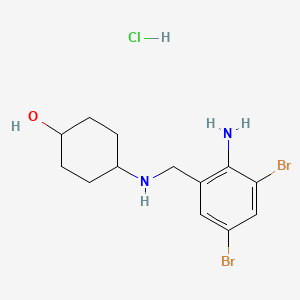
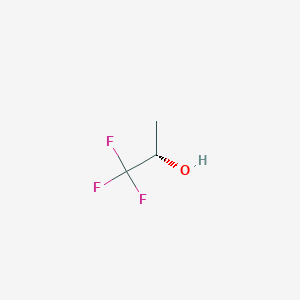
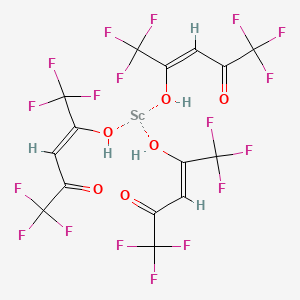
![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
